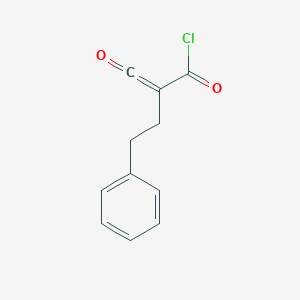
(Chlorocarbonyl)(2-phenylethyl)ketene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chlorocarbonyl)(2-phenylethyl)ketene is a specialized organic compound known for its unique reactivity and applications in various fields of chemistry. This compound features a ketene functional group, characterized by a cumulated carbonyl and carbon-carbon double bond, making it highly reactive and versatile in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Chlorocarbonyl)(2-phenylethyl)ketene typically involves the treatment of α-bromoacyl bromide with zinc, although the yields from this method are not always optimal . Another common method is the dehydration of acetic acid, which is more suitable for industrial-scale production . Additionally, ketenes can be generated from acyl chlorides through an elimination reaction where HCl is lost .
Industrial Production Methods: On an industrial scale, ketenes, including this compound, are often produced by thermal dehydration of acetic acid. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (Chlorocarbonyl)(2-phenylethyl)ketene undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form cyclobutanones.
Acylation Reactions: It can acylate alcohols and amines, forming esters and amides, respectively.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve alkenes and proceed under mild conditions without the need for catalysts.
Acylation Reactions: Often involve the use of alcohols or amines as nucleophiles.
Major Products:
Cyclobutanones: Formed from cycloaddition reactions.
Esters and Amides: Result from acylation reactions.
Scientific Research Applications
(Chlorocarbonyl)(2-phenylethyl)ketene has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cycloaddition and acylation reactions.
Biology and Medicine: Its derivatives are explored for potential biological activities, including as intermediates in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The reactivity of (Chlorocarbonyl)(2-phenylethyl)ketene is primarily due to its ketene functional group. The compound undergoes cycloaddition reactions through a concerted mechanism, where the ketene aligns antarafacially with respect to other alkenes . This unique geometry facilitates the formation of cyclobutanones and other cyclic products .
Comparison with Similar Compounds
(Chlorocarbonyl)phenyl ketene: Another ketene with similar reactivity but different substituents.
Dichloroketene: Often used in cycloaddition reactions to form cyclobutanones.
Uniqueness: (Chlorocarbonyl)(2-phenylethyl)ketene is unique due to its specific substituents, which influence its reactivity and the types of products it forms. Its ability to participate in both cycloaddition and acylation reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
57421-94-0 |
|---|---|
Molecular Formula |
C11H9ClO2 |
Molecular Weight |
208.64 g/mol |
InChI |
InChI=1S/C11H9ClO2/c12-11(14)10(8-13)7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
QFDGTKYINBGZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=C=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















